![molecular formula C17H16BrN3S B401614 N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine](/img/structure/B401614.png)
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is a complex organic compound featuring a thiazole ring substituted with a bromo-phenyl group and a dimethyl-benzene diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine typically involves multi-step reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved by reacting a bromo-phenyl derivative with a thioamide under acidic conditions.
Coupling with Dimethyl-benzene Diamine: The thiazole intermediate is then coupled with N,N-dimethyl-benzene-1,4-diamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Phenyl-thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Possible applications in materials science for developing new polymers and electronic materials.
作用機序
The mechanism of action of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis . In cancer cells, it may interfere with cell proliferation pathways by binding to specific receptors or enzymes involved in cell growth .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-(4-Bromophenyl)-thiazol-2-amine: Studied for its antifungal properties.
Uniqueness
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a bromo-phenyl group and a dimethyl-benzene diamine moiety makes it a versatile compound for various applications.
特性
分子式 |
C17H16BrN3S |
|---|---|
分子量 |
374.3g/mol |
IUPAC名 |
1-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H16BrN3S/c1-21(2)15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,20) |
InChIキー |
YMUWEPBAHWLPBY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


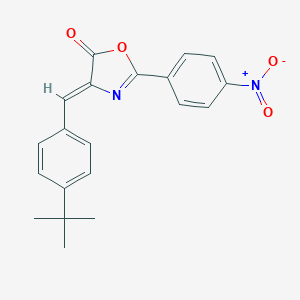
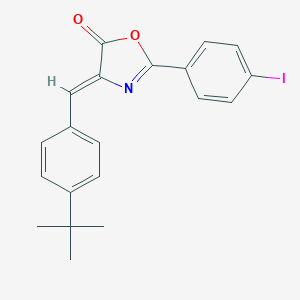
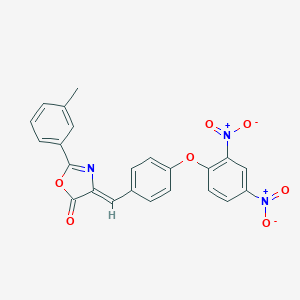
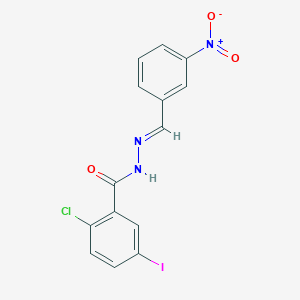
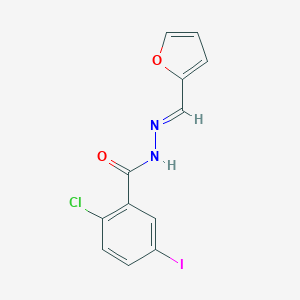
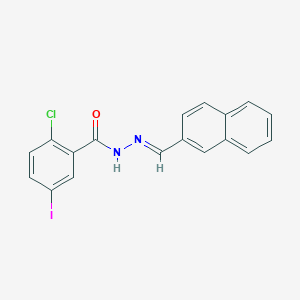
![2-chloro-6-ethoxy-4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401542.png)
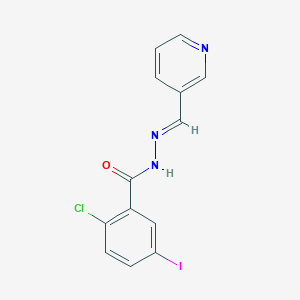
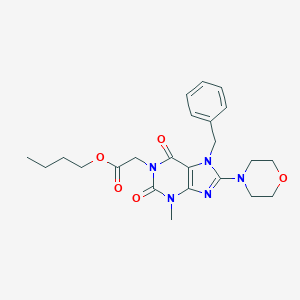
![Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B401548.png)
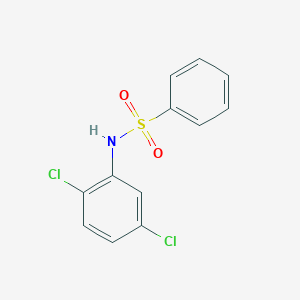
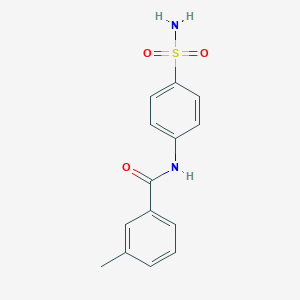
![N-{4-[5-oxo-4-(2-propoxybenzylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B401553.png)
![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)
